

# Sisunatovir powder reconstitution for in vitro studies

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## Compound Focus: Sisunatovir Hydrochloride

CAS No.: 1903763-83-6

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## Application Notes: Sisunatovir for RSV Research

Sisunatovir (also known as RV521) is a potent, orally active small-molecule inhibitor that targets the respiratory syncytial virus (RSV) fusion (F) protein. It inhibits viral entry by preventing the conformational change of the F protein from its pre-fusion to post-fusion state, thereby blocking fusion of the viral envelope with the host cell membrane [1] [2]. It demonstrates high potency against both major RSV subtypes, RSV-A and RSV-B [3].

## Quantitative Data Summary

The following tables consolidate key quantitative data for experiment planning.

**Table 1: Antiviral Potency and Cytotoxicity of Sisunatovir**

Assay Type	Cell Line / Organism	Value (IC <sub>50</sub> / CC <sub>50</sub> / EC <sub>50</sub> )	Description
Antiviral Activity	RSV A	1.4 nM	Half-maximal inhibitory concentration [3].

Assay Type	Cell Line / Organism	Value (IC <sub>50</sub> / CC <sub>50</sub> / EC <sub>50</sub> )	Description
Antiviral Activity	RSV B	1.0 nM	Half-maximal inhibitory concentration [3].
Cytotoxicity	HepG2 (human)	5588 nM (CC <sub>50</sub> )	Cytotoxicity concentration; 50% [3].
Cytotoxicity	Vero (monkey)	>4000 nM (CC <sub>50</sub> )	Cytotoxicity concentration; 50% [3].
Cytotoxicity	BJ (human fibroblast)	16 µM (IC <sub>50</sub> )	Cell cytotoxicity assay [4].
Cytotoxicity	MRC-5 (human lung)	13 µM (IC <sub>50</sub> )	Cell cytotoxicity assay [4].

**Table 2: Physicochemical and Formulation Data**

Parameter	Value / Condition	Note
Molecular Formula	C <sub>23</sub> H <sub>22</sub> F <sub>4</sub> N <sub>4</sub> O [3] [1]	
Molecular Weight	446.44 g/mol [3]	
CAS Number	1903763-82-5 [3] [1]	
Purity	≥ 99.40% [3]	As provided by supplier.
Solubility (DMSO)	25 mg/mL (56.00 mM) [3]	Requires ultrasonic warming to 60°C. Hygroscopic DMSO impacts solubility.

## Detailed Experimental Protocols

### Preparation of Sisunatovir Stock Solution

This protocol outlines the reconstitution of sisunatovir powder for *in vitro* studies.

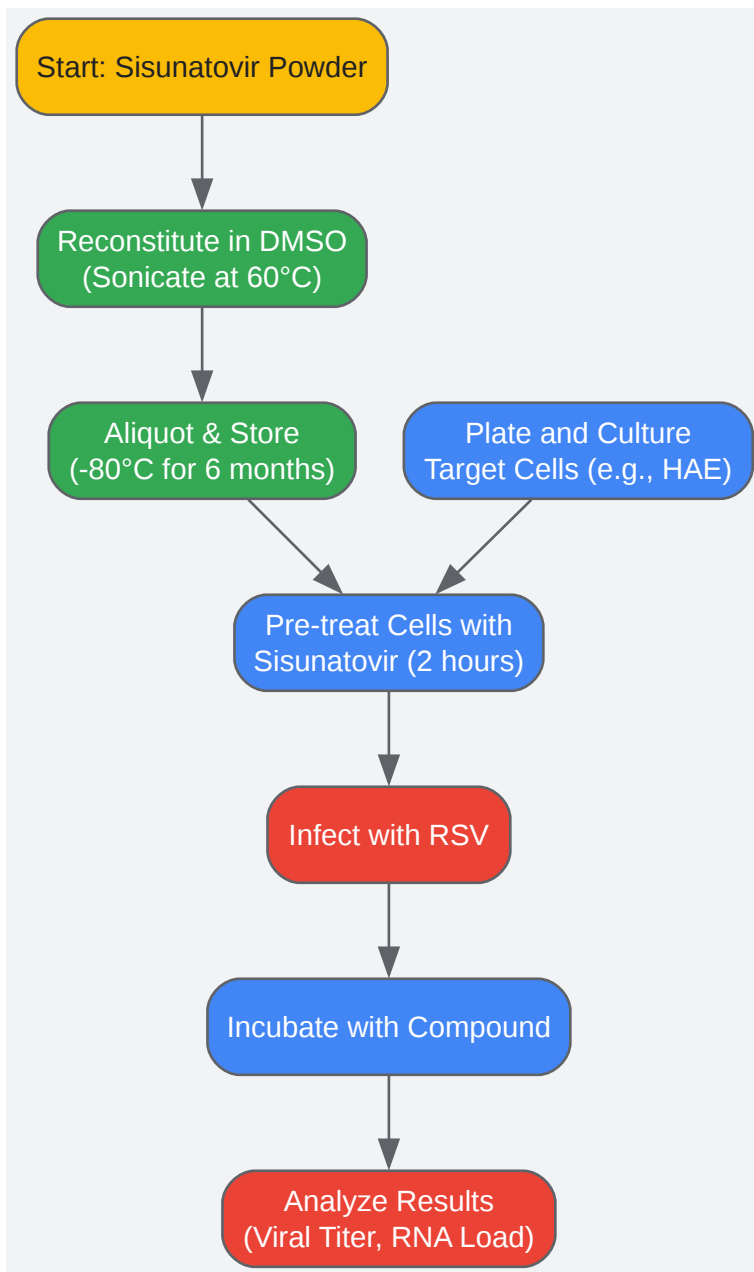
- **Materials:** Sisunatovir powder, anhydrous DMSO (newly opened), sterile glass vials, sonicator, warming block.
- **Procedure:**
  - **Calculate Mass:** Determine the mass of sisunatovir needed to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
  - **Weigh Compound:** Accurately weigh the calculated amount of sisunatovir powder and transfer it to a sterile glass vial.
  - **Add Solvent:** Add the required volume of anhydrous DMSO to the vial. For a 10 mM stock, add 1 mL of DMSO per 4.46 mg of sisunatovir. For a 25 mg/mL stock, add 1 mL of DMSO per 25 mg of sisunatovir.
  - **Dissolve:** Cap the vial and mix by vortexing. To aid dissolution, sonicate the solution in a sonicating water bath while warming to 60°C until the powder is fully dissolved and the solution is clear.
  - **Aliquot and Store:** Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
  - **Storage:** Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month [3].

## In Vitro Antiviral Assay in Human Airway Epithelial (HAE) Cells

This method assesses the efficacy of sisunatovir in inhibiting RSV infection in a physiologically relevant model [3].

- **Materials:** Differentiated Human Airway Epithelial (HAE) cells, RSV stock (A or B subtype), sisunatovir stock solution, appropriate cell culture medium.
- **Procedure:**
  - **Pre-treatment:** Two hours prior to viral infection, apply sisunatovir to the basolateral surface of the HAE culture. Include a range of concentrations (e.g., 1 nM, 10 nM, 100 nM) to establish a dose-response curve, along with a vehicle control (DMSO).
  - **Infection:** Infect the HAE cells with RSV at a pre-optimized multiplicity of infection (MOI).
  - **Incubation:** Continue incubation with the compound present.
  - **Analysis:** Harvest samples at a predetermined time point (e.g., 48-72 hours post-infection). Quantify antiviral activity by measuring the reduction in viral titer (plaque assay) or viral RNA load (qRT-PCR) compared to the vehicle control.

The workflow for the overall experimental process is as follows:



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## Critical Notes for Researchers

- **Controlled Substance:** Please be aware that sisunatovir is a controlled substance and may not be available for sale in all territories [3].
- **Solvent Caution:** DMSO is hygroscopic. Using newly opened, anhydrous DMSO is critical for achieving reported solubility. Water absorption can significantly impact dissolution and stock concentration [3].

- **Resistance Mutations:** Be aware that a single point mutation (D489Y) in the RSV F protein can confer resistance to sisunatovir. This mutant also shows cross-resistance with other fusion inhibitors like presatovir (GS-5806) [4]. The K394R mutation in the F protein is another known resistance pathway that demonstrates cross-resistance to multiple fusion inhibitors [5] [6].
- **Mechanism Clarification:** Recent studies indicate that some small-molecule inhibitors, such as CL-A3-7, can overcome K394R resistance by blocking the interaction between the RSV F protein and the host cell's IGF1R receptor, representing a distinct mechanism from direct F-protein targeting [5] [6].

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